molecular formula C8H11N3O3 B13062164 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13062164
M. Wt: 197.19 g/mol
InChI Key: DADDBLUIFQRUNW-UHFFFAOYSA-N
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Description

5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an amino group, a pyrazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.

Scientific Research Applications

5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxamide

Uniqueness

5-Amino-1-(oxolan-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

5-amino-1-(oxolan-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c9-7-6(8(12)13)3-10-11(7)5-1-2-14-4-5/h3,5H,1-2,4,9H2,(H,12,13)

InChI Key

DADDBLUIFQRUNW-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C(=C(C=N2)C(=O)O)N

Origin of Product

United States

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